SL-651498

Übersicht

Beschreibung

SL 651498 ist eine Verbindung, die für ihre anxiolytischen und antikonvulsiven Eigenschaften bekannt ist. Es ist strukturell verwandt mit β-Carbolin-Derivaten wie Abecarnil und Gedocarnil. Im Gegensatz zu Benzodiazepin-Medikamenten wird SL 651498 aufgrund seiner unterschiedlichen chemischen Struktur als nicht-Benzodiazepin-Anxiolytikum eingestuft .

Wissenschaftliche Forschungsanwendungen

SL 651498 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von GABA-Rezeptoragonisten verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf GABA-Rezeptoren in verschiedenen biologischen Systemen.

Medizin: Als potenzielle Behandlung für generalisierte Angststörungen und Muskelkrämpfe untersucht.

Industrie: In der Entwicklung neuer anxiolytischer und antikonvulsiver Medikamente eingesetzt.

Wirkmechanismus

SL 651498 wirkt als subtypspezifischer GABAA-Rezeptoragonist. Es fungiert als vollständiger Agonist an α2- und α3-Subtypen und als partieller Agonist an α1- und α5-Subtypen. Diese selektive Wirksamkeit ermöglicht es, anxiolytische Wirkungen auszuüben, ohne eine signifikante Sedierung oder Beeinträchtigung kognitiver Funktionen .

Wirkmechanismus

Target of Action

SL-651498, also known as Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-, is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 subtypes , and as a partial agonist at α1 and α5 subtypes . The GABA A receptor is the primary target of this compound .

Mode of Action

This compound interacts with its targets, the GABA A receptors, by binding to them and modulating their activity . As a full agonist at α2 and α3 subtypes, it fully activates these receptors, leading to an increase in the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . As a partial agonist at α1 and α5 subtypes, it only partially activates these receptors .

Biochemical Pathways

The activation of GABA A receptors by this compound enhances the inhibitory effects of GABA in the brain . This leads to a decrease in neuronal excitability and results in anxiolytic and anticonvulsant effects .

Result of Action

The primary result of this compound’s action is its anxiolytic and anticonvulsant effects . By enhancing the inhibitory effects of GABA, it decreases neuronal excitability, which can help to reduce anxiety and prevent seizures .

Biochemische Analyse

Biochemical Properties

SL-651498 is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 GABAA receptors, and as a partial agonist at α1 and α5 GABAA receptors . This interaction with GABAA receptors suggests that this compound may influence the function of these receptors, potentially affecting the transmission of inhibitory signals in the nervous system .

Cellular Effects

In cellular processes, this compound has been observed to have primarily anxiolytic effects . Some sedation, ataxia, and muscle relaxant effects are observed at higher doses . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with GABAA receptors . As a full agonist of α2 and α3 GABAA receptors and a partial agonist of α1 and α5 GABAA receptors, this compound can modulate the activity of these receptors, potentially influencing the transmission of inhibitory signals in the nervous system .

Dosage Effects in Animal Models

In animal studies, this compound has been observed to elicit anxiolytic-like activity similar to that of diazepam . It induced muscle weakness, ataxia, or sedation at doses much higher than those producing anxiolytic-like activity . This suggests that the effects of this compound may vary with different dosages.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SL 651498 umfasst mehrere Schritte, darunter die palladiumkatalysierte intramolekulare Aminierung von 3-Amino-4-(2-Bromphenyl)-2-pyridonen. Dies wird durch die konjugierte Additionsreaktion von Diethyl-2-aminomalonat an Alkinylimine hergestellt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für SL 651498 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion. Die Verwendung von Palladiumkatalysatoren und spezifischen Reaktionsbedingungen würde zur Erfüllung der industriellen Anforderungen skaliert.

Chemische Reaktionsanalyse

Arten von Reaktionen

SL 651498 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die in SL 651498 vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung der Pyrrolidin-1-yl-carbonylgruppe, sind häufig.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren für die Aminierung, Oxidationsmittel für Oxidationsreaktionen und Reduktionsmittel für Reduktionsreaktionen. Die Bedingungen variieren je nach gewünschter Reaktion, wobei Temperatur, Druck und Lösungsmittelwahl entscheidende Faktoren sind.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab. So kann Oxidation beispielsweise zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga von SL 651498 erzeugen können.

Analyse Chemischer Reaktionen

Types of Reactions

SL 651498 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups present in SL 651498.

Substitution: Substitution reactions, particularly involving the pyrrolidin-1-yl-carbonyl group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for amination, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of SL 651498.

Vergleich Mit ähnlichen Verbindungen

SL 651498 ist aufgrund seiner selektiven Wirkung auf GABAA-Rezeptorsubtypen einzigartig. Ähnliche Verbindungen umfassen:

Abecarnil: Ein weiteres β-Carbolin-Derivat mit anxiolytischen Eigenschaften.

Gedocarnil: Strukturell mit SL 651498 verwandt und für ähnliche Forschungszwecke eingesetzt.

L-838,417: Eine anxioselektive Verbindung in der Entwicklung mit ähnlicher GABA-Rezeptorselektivität.

SL 651498 zeichnet sich durch sein reduziertes Potenzial für Toleranz und Abhängigkeit aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als nicht-sedierendes Anxiolytikum macht .

Eigenschaften

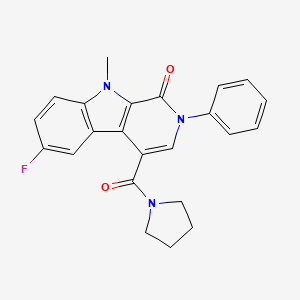

IUPAC Name |

6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWHWWDIFGNCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045803 | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205881-86-3 | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SL-651498 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL-651498 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.